molecular formula C9H10F5NO2S B1401364 4-(Pentafluorosulfur)-DL-phenylalanine CAS No. 1266124-33-7

4-(Pentafluorosulfur)-DL-phenylalanine

Cat. No.: B1401364
CAS No.: 1266124-33-7
M. Wt: 291.24 g/mol
InChI Key: AOHKRFDNEZJUEK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-(Pentafluorosulfur)-DL-phenylalanine is C9H10F5NO2S, and it has a molecular weight of 291.24 g/mol. More detailed structural analysis is not available in the searched resources.

Scientific Research Applications

Enhanced Protein Interactions

Para-pentafluorosulfanyl phenylalanine (SF5Phe), an unnatural amino acid with extreme physicochemical properties, has been used for genetic encoding to incorporate into proteins. Its unique combination of strong polarity and high hydrophobicity facilitates specific and strong interactions in proteins. This has been demonstrated by increasing the binding affinity of peptides, adhering β-cyclodextrin to protein surfaces, and enabling selective detection of nuclear Overhauser effects in proteins (Qianzhu et al., 2020).

Crystal Formation and Characterization

DL-phenylalanine, a component of SF5Phe, has been crystallized in silica gel under specific pH conditions. These crystals were characterized using techniques like density measurement, X-ray powder diffraction, Fourier transform infrared spectroscopy, and thermogravimetric analysis, highlighting its potential in material science and crystallography (Ramachandran & Natarajan, 2007).

Modified Amino Acid for Self-Assembly

Phenylalanine derivatives, including those with electron-deficient groups like nitro groups, demonstrate a high tendency to form self-assembled materials. These materials are studied for their different self-assembling patterns in various solvents, providing insights into molecular recognition and self-assembly processes (Singh et al., 2020).

Peptide Synthesis and Stability Studies

Studies on SF5Phe include the synthesis of novel peptides and exploring their stability. This encompasses synthesizing phosphotyrosine analogues and studying their interactions and roles in metabolic processes, which are crucial in understanding cellular signaling and enzymatic actions (Bayle-Lacoste et al., 1990).

Metabolic Pathway Analysis

Research on DL-phenylalanine, a component of SF5Phe, in organisms like Aspergillus niger, has revealed new metabolic pathways. This understanding can contribute to biotechnological applications, such as in the production of pharmaceuticals or in agricultural sciences (Kishore, Sugumaran, & Vaidyanathan, 1976).

Properties

IUPAC Name

2-amino-3-[4-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F5NO2S/c10-18(11,12,13,14)7-3-1-6(2-4-7)5-8(15)9(16)17/h1-4,8H,5,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHKRFDNEZJUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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